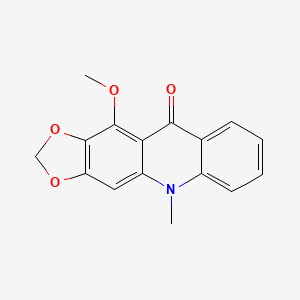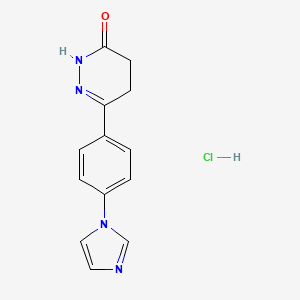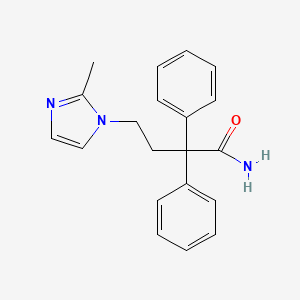
Evoxanthin
Übersicht
Beschreibung
Evoxanthine is an alkaloid compound with the molecular formula C16H13NO4 . It is known for its presence in certain plant species, such as Pleiocarpa pycnantha and Ophiorrhiza renieri. Evoxanthine has garnered attention due to its notable antimalarial and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Evoxanthine has a wide range of scientific research applications, including:
Chemistry: Evoxanthine is used as a reference compound in the study of alkaloid chemistry and the development of new synthetic methodologies.
Biology: Its antimalarial properties make it a valuable compound in the study of malaria and the development of new antimalarial drugs.
Medicine: Evoxanthine’s anticancer activities have led to its investigation as a potential therapeutic agent for various types of cancer
Industry: Evoxanthine is used in the pharmaceutical industry for the development of new drugs and in the agricultural industry for its potential use as a natural pesticide.
Wirkmechanismus
Evoxanthine exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound interferes with the parasite’s metabolic processes, leading to its death .
In terms of anticancer activity, Evoxanthine decreases the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell division. It targets multiple pathways involved in cell growth and survival, making it effective against both sensitive and drug-resistant cancer cell lines .
Biochemische Analyse
Cellular Effects
Evoxanthine has been found to exhibit cytotoxic effects on cancer cells. It decreases the proliferation of nine sensitive and drug-resistant cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Evoxanthine can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the cyclization of specific intermediates under controlled conditions to form the acridone structure characteristic of Evoxanthine. The exact synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of Evoxanthine typically involves the extraction of the compound from natural sources, such as the stem bark of Pleiocarpa pycnantha. The extraction process includes solvent extraction, purification, and crystallization to obtain Evoxanthine in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Evoxanthine undergoes several types of chemical reactions, including:
Oxidation: Evoxanthine can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in Evoxanthine, leading to different products.
Substitution: Evoxanthine can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Vergleich Mit ähnlichen Verbindungen
Evoxanthine is structurally similar to other acridone alkaloids, such as:
- Xanthevodine
- Melicopidine
- Kokusaginine
Uniqueness: What sets Evoxanthine apart from these similar compounds is its unique combination of antimalarial and anticancer activities. While other acridone alkaloids may exhibit one of these properties, Evoxanthine’s dual activity makes it a particularly valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVHYNIDQSMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324839 | |
| Record name | EVOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477-82-7 | |
| Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EVOXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EVOXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)




![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)






